molecular formula C12H8N2O4 B11954398 3,4'-Dinitrobiphenyl CAS No. 6311-43-9

3,4'-Dinitrobiphenyl

Cat. No.: B11954398
CAS No.: 6311-43-9
M. Wt: 244.20 g/mol
InChI Key: LTPDHLOPQDBSOL-UHFFFAOYSA-N
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Description

3,4'-Dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O4 and a molecular weight of 244.21 g/mol . It is a dinitro-substituted biphenyl derivative identified by CAS Registry Number 6311-43-9 . This compound is part of a class of chemicals that often serve as key intermediates and building blocks in organic synthesis and materials science research. Dinitrobiphenyl isomers are valuable in various research applications, including the development of novel polymers and advanced materials, as well as serving as precursors for the synthesis of more complex heterocyclic systems . As a high-purity solid, it is characterized by a melting point of approximately 189°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care, as it may cause skin irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6311-43-9

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

1-nitro-3-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(17)18/h1-8H

InChI Key

LTPDHLOPQDBSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Dinitrobiphenyls

Classical Approaches to Dinitrobiphenyl Synthesis

Classical methods for the synthesis of dinitrobiphenyls have been foundational in organic chemistry. These techniques, while sometimes requiring harsh conditions, remain relevant and are continually being refined.

Ullmann Coupling Reactions for Dinitrobiphenyls

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic method for forming aryl-aryl bonds through the copper-mediated coupling of two aryl halides. wikipedia.orgthermofisher.com This reaction has been particularly useful for the synthesis of symmetrical biaryl compounds. thermofisher.com The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed to improve yields and reaction conditions. wikipedia.org

A typical example of the classical Ullmann biaryl coupling is the synthesis of 2,2'-dinitrobiphenyl (B165474) from 2-chloronitrobenzene using a copper-bronze alloy. wikipedia.org A similar and effective synthesis involves the coupling of 1-iodo-2-nitrobenzene in the presence of a copper catalyst. rsc.orgacs.org This reaction can be performed by heating 1-iodo-2-nitrobenzene with copper powder and sand in a test tube. acs.org The presence of an electron-withdrawing group, such as the nitro group at the ortho position, facilitates the Ullmann coupling reaction. nih.gov

ReactantReagentProduct
2-iodonitrobenzeneCopper (Cu)2,2'-Dinitrobiphenyl

Interactive Data Table: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

To address some of the environmental and practical drawbacks of traditional Ullmann reactions, such as the use of high-boiling solvents like dimethylformamide (DMF), nitrobenzene (B124822), or pyridine, solvent-free techniques have been developed. thermofisher.comnih.gov One such method involves high-speed ball milling (HSBM). nih.govnih.gov In this technique, the biarylation of 2-iodonitrobenzene can be achieved in quantitative yield by shaking it in a custom-made copper vial with a copper ball, without the need for an additional copper catalyst or solvent. nih.govnih.gov This solvent-free approach is cleaner, faster, and avoids lengthy extraction and purification steps. nih.gov Another solvent-free method involves simply heating the reactants together. rsc.org For instance, the synthesis of 2,2'-dinitrobiphenyl can be carried out by heating 1-iodo-2-nitrobenzene with copper in a vial, leading to a modest yield. nih.gov

The scalability of a synthetic method is a crucial factor for its practical application. The solvent-free Ullmann coupling using high-speed ball milling has been shown to be scalable. Gram quantities of biaryl compounds, such as substituted 2,2'-dinitrobiphenyls, can be synthesized by using larger copper vials. nih.govresearchgate.net This demonstrates the potential of this "green" chemistry approach for reducing industrial waste. nih.govnih.gov The ability to perform several milling processes at once in a multi-vial shaker further enhances the applicability for larger-scale synthesis. nih.gov

Direct Nitration Strategies for Biphenyl (B1667301) Derivatives

Direct nitration is a fundamental electrophilic aromatic substitution reaction used to introduce nitro groups onto an aromatic ring. rushim.ru The nitration of biphenyl and its derivatives can lead to the formation of various nitrobiphenyl isomers.

The direct nitration of biphenyl presents significant challenges in controlling the position of the incoming nitro group, a concept known as regioselectivity. The phenyl group is an ortho, para-directing group, meaning that the nitro group will preferentially add to the 2- (ortho) or 4- (para) position of the other ring. stackexchange.com However, the ratio of ortho to para isomers can be influenced by various factors, including the reaction conditions. rsc.org

For instance, the nitration of biphenyl with a mixture of nitric acid and sulfuric acid typically results in a low ortho:para ratio of about 0.6. rsc.org In contrast, nitration with preformed nitronium ions can lead to what is considered normal ortho:para ratios. rsc.org The presence of a deactivating group, like a nitro group, on one of the rings makes further nitration more difficult. stackexchange.com The nitration of nitrobiphenyls occurs on the unsubstituted phenyl ring, which is still ortho, para-directing but is deactivated. rushim.ru Achieving a specific isomer like 3,4'-dinitrobiphenyl through direct nitration of biphenyl or 3-nitrobiphenyl (B1294916) would be challenging due to the directing effects of the existing phenyl and nitro groups, likely leading to a mixture of products. The separation of these isomers can be very difficult, sometimes requiring chemical transformation of the products to facilitate isolation. semanticscholar.org

ReactantReagentsMajor Products
BiphenylNitric Acid, Sulfuric Acid2-Nitrobiphenyl (B167123), 4-Nitrobiphenyl (B1678912)

Interactive Data Table: Products of Direct Nitration of Biphenyl

Preparation of Specific Dinitrobiphenyl Isomers

The synthesis of specific dinitrobiphenyl isomers, including the unsymmetrical this compound, is often achieved through cross-coupling reactions. The Ullmann reaction is a classical and effective method for creating the biaryl C-C bond. This reaction involves the copper-mediated coupling of two aryl halides. To synthesize this compound, this would typically involve reacting 1-halo-3-nitrobenzene with 1-halo-4-nitrobenzene in the presence of copper.

Historically, these reactions required high temperatures and high-boiling polar solvents. For instance, the synthesis of 2,2'-dinitrobiphenyl from o-chloronitrobenzene uses copper bronze at temperatures between 215–225°C. orgsyn.org A similar strategy can be adapted for this compound. The reaction of 1-chloro-2,4-dinitrobenzene with iodobenzene has been studied in detail, yielding 2,4-dinitrobiphenyl, demonstrating the feasibility of coupling different aryl halides. rsc.org While this method can produce the desired product, it sometimes leads to side-reactions and the formation of atypical by-products. rsc.org

Modern variations of the Ullmann coupling have improved yields and reaction conditions. For example, the synthesis of 4,4'-dibromo-2,2'-dinitrobiphenyl is achieved in high yield from 2,5-dibromonitrobenzene via an Ullmann coupling in dimethylformamide (DMF). ossila.com

Reaction Starting Materials Key Reagents/Conditions Product Typical Yield
Ullmann Coupling1-iodo-3-nitrobenzene and 1-iodo-4-nitrobenzeneCopper powder, high temperatureThis compoundVariable
Ullmann Coupling (Example)1-iodo-2-nitrobenzeneCopper powder, sand, ~350 °C (solvent-free)2,2'-Dinitrobiphenyl50-90% conversion rsc.orgacs.org
Ullmann Coupling (Example)o-chloronitrobenzeneCopper bronze, sand, 215–225°C2,2'-Dinitrobiphenyl52–61% orgsyn.org

Modern and Advanced Synthetic Approaches for Dinitrobiphenyls

Recent advancements in synthetic chemistry have introduced more efficient, selective, and environmentally friendly methods for the synthesis and modification of dinitrobiphenyls.

The reduction of dinitrobiphenyls to their corresponding diaminobiphenyls is a critical transformation, as these diamines are valuable precursors for polymers, dyes, and pharmaceuticals. nih.gov Catalytic hydrogenation is a primary method for this conversion, offering high efficiency and selectivity.

Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen source is a widely used method for reducing nitroarenes. nih.govorganic-chemistry.org This approach avoids the need for handling high-pressure hydrogen gas. nih.gov The reaction is typically catalyzed by metals such as palladium on carbon (Pd/C) or Raney Nickel. nih.govresearchgate.netorganic-chemistry.org

The reduction of 2,2'-dinitrobiphenyl using hydrazine hydrate has been shown to yield different products depending on the catalyst and reaction conditions. researchgate.netacs.org With an active Raney nickel catalyst in ethanol, 2,2'-dinitrobiphenyl can be quantitatively reduced to 2,2'-diaminobiphenyl. acs.org However, with a less active catalyst or different molar ratios of hydrazine, benzo[c]cinnoline can be formed as a significant byproduct. researchgate.netacs.org A similar selective reduction of the two nitro groups in this compound to form 3,4'-diaminobiphenyl (B3051242) is expected under optimized conditions.

Table 2: Hydrazine Hydrate Reduction of Dinitrobiphenyls

Substrate Catalyst Reducing Agent Primary Product Reference
2,2'-Dinitrobiphenyl Pd/C Hydrazine Hydrate 2,2'-Diaminobiphenyl or Benzo[c]cinnoline researchgate.net
2,2'-Dinitrobiphenyl Raney Nickel Hydrazine Hydrate 2,2'-Diaminobiphenyl acs.orgacs.org

Raney cobalt is recognized as an effective and chemoselective catalyst for hydrogenation reactions. rsc.org It has been successfully used in the selective hydrogenation of iodo-nitroaromatic compounds to the corresponding iodo-anilines with high selectivity and minimal dehalogenation. researcher.life This catalyst is noted for its ability to selectively reduce nitro groups in the presence of other reducible functionalities. rsc.org In the context of this compound, a Raney cobalt catalyst could be employed to facilitate its hydrogenation to 3,4'-diaminobiphenyl under hydrogen pressure. The catalyst's performance can be influenced by preparation methods, with variations in temperature and the use of promoters like molybdenum affecting surface area and crystallite size. researcher.life

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups. wikipedia.orgchemistrysteps.com These groups activate the aromatic ring towards attack by nucleophiles. The SNAr reaction does not typically form the biphenyl carbon-carbon backbone itself; rather, it is a substitution reaction where a nucleophile displaces a leaving group (commonly a halide) on a nitro-substituted aromatic ring. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of nitro groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of this intermediate. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

While SNAr is not a direct method for biphenyl synthesis, it is highly relevant in the synthesis of precursors or in the subsequent modification of a dinitrobiphenyl structure that contains a suitable leaving group.

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. dergipark.org.trhilarispublisher.com These principles are increasingly being applied to the synthesis of dinitrobiphenyls.

Key green approaches include:

Solvent-Free Reactions : A significant advancement in the Ullmann coupling is the use of solvent-free conditions, often facilitated by high-speed ball milling. nih.govnih.gov This technique can achieve quantitative yields of 2,2'-dinitrobiphenyl from 2-iodonitrobenzene using a custom copper vial, which acts as the reaction vessel and catalyst source. nih.govresearchgate.net This method is cleaner, faster, and avoids the use of high-boiling, toxic solvents and lengthy purification steps. nih.govnih.gov

Use of Safer Solvents : When solvents are necessary, green chemistry promotes the use of less hazardous options like water, ethanol, or ionic liquids, replacing traditional toxic solvents like chlorinated hydrocarbons. nih.gov

Catalysis : The use of catalysts is a core principle of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. dergipark.org.trnih.gov The catalytic hydrogenation methods described above (using Pd/C, Raney Nickel, or Raney Cobalt) are examples of this principle in action, providing cleaner routes to diaminobiphenyls compared to older stoichiometric metal/acid reductions. nih.gov Recent research also explores biocatalytic hydrogenation of nitro compounds using enzymes, which operates under mild, aqueous conditions. chemrxiv.org

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Cross-coupling reactions are often evaluated based on their atom economy.

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

Synthetic Method Conventional Approach Green Chemistry Approach Key Advantage
Ullmann Coupling High-boiling toxic solvents (e.g., DMF), high temperatures. Solvent-free ball milling. nih.govresearchgate.net Eliminates solvent waste, reduces reaction time and energy.

| Nitro Group Reduction | Stoichiometric metal/acid reagents (e.g., Zn/HCl). nih.gov | Catalytic transfer hydrogenation with hydrazine hydrate nih.gov or biocatalytic hydrogenation. chemrxiv.org | Avoids toxic metal waste, uses milder conditions. |

Green Chemistry Principles in Dinitrobiphenyl Synthesis

Solvent-Free Reaction Conditions

The synthesis of dinitrobiphenyls has traditionally involved the Ullmann coupling reaction, which often requires high-boiling point solvents and elevated temperatures. nih.govresearchgate.net However, recent advancements in green chemistry have led to the development of solvent-free methodologies that are more efficient and environmentally benign. researchgate.net One of the most notable solvent-less techniques is the use of high-speed ball milling (HSBM). nih.govresearchgate.netnih.gov

This mechanochemical approach has been successfully applied to the classical Ullmann coupling for the synthesis of substituted 2,2′-dinitrobiphenyls. nih.gov In this method, a nitroaryl halide is subjected to continuous grinding in a copper vial with a copper ball. researchgate.net The copper vial and ball themselves serve as the source of the copper catalyst, eliminating the need for additional copper powder. nih.gov The biarylation of 2-iodonitrobenzene, for example, was achieved in quantitative yield (97%) by shaking the compound overnight using the HSBM technique. researchgate.net

This solvent-free process is significantly faster than traditional solution-phase coupling reactions. nih.govresearchgate.net The reaction produces a solid product that is often pure enough for analysis by Nuclear Magnetic Resonance (NMR) without requiring extensive purification steps. nih.govresearchgate.net The HSBM method has been used to synthesize gram quantities of various dinitrobiphenyl compounds. nih.govresearchgate.net

Another solvent-free approach involves heating an iodo-nitroaromatic compound with copper powder and sand in a test tube. researchgate.netrsc.org This method also avoids the use of high-boiling solvents by using the melted reactant itself as the reaction medium. rsc.org

The table below summarizes the results of synthesizing various dinitrobiphenyls using the solvent-free high-speed ball milling technique.

Table 1: Synthesis of Substituted Dinitrobiphenyls via Solvent-Free High-Speed Ball Milling Data derived from a study on Ullmann coupling biarylation. nih.govresearchgate.net

EntryStarting MaterialProductYield (%)Melting Point (°C)
12-Iodonitrobenzene2,2′-Dinitrobiphenyl97114–116
22,3-Dichloronitrobenzene2,2′-Dichloro-6,6′-dinitrobiphenyl88124–126
31,4-Dichloro-2-nitrobenzene4,4′-Dichloro-2,2′-dinitrobiphenyl95174–176
42,5-Dichloronitrobenzene5,5′-Dichloro-2,2′-dinitrobiphenyl85-
Reduction of Industrial Waste in Production

Solvent-free synthetic methods, such as high-speed ball milling (HSBM), represent a significant step towards sustainability and the reduction of industrial waste in the production of dinitrobiphenyls. nih.govnih.gov Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances, and avoiding organic solvents is a key aspect of this. researchgate.net

Traditional Ullmann coupling reactions generate considerable waste due to the use of high-boiling point solvents like dimethylformamide, nitrobenzene, or pyridine. researchgate.net These solvents are often difficult to remove and recycle, and their disposal contributes to environmental pollution. researchgate.net Furthermore, solution-phase reactions typically require complex and lengthy extraction and purification steps, which consume additional solvents and energy, generating more waste. nih.govresearchgate.net

The HSBM solvent-less process offers several advantages for waste reduction:

Elimination of Solvents : The most significant benefit is the complete avoidance of reaction solvents, which are a major source of industrial pollution. nih.govresearchgate.net

Reduced Purification Waste : The product obtained from HSBM is often a solid that is ready for analysis by NMR without needing extensive purification. nih.govresearchgate.net This minimizes or eliminates the need for purification steps like column chromatography or solvent-intensive extractions, thereby reducing the consumption of solvents and materials like silica gel. nih.gov

Increased Efficiency : The reactions are cleaner and faster than their solution-phase counterparts, leading to higher throughput and less energy consumption per unit of product. nih.govresearchgate.net

Catalyst Source : The use of an all-copper vial and ball as the catalyst source avoids the need to add and later remove a separate copper catalyst. nih.gov

By adopting such solvent-free methods, the chemical industry can significantly reduce its environmental footprint, lower production and disposal costs, and create more sustainable manufacturing pathways for compounds like this compound. nih.govresearchgate.netresearchgate.net

Purification and Isolation Techniques for Dinitrobiphenyls

The effective purification and isolation of dinitrobiphenyls are crucial for obtaining a product with the desired purity for subsequent applications. The choice of technique depends on the nature of the impurities and the scale of the reaction. The most commonly cited methods for purifying dinitrobiphenyls are recrystallization and column chromatography. nih.govrsc.org

Recrystallization is a widely used technique for purifying solid organic compounds. emu.edu.tr For dinitrobiphenyls, hot ethanol is a frequently employed solvent. nih.govresearchgate.netorgsyn.org The crude product is dissolved in a minimum amount of near-boiling ethanol, and any insoluble impurities are filtered out. emu.edu.trorgsyn.org The hot, saturated solution is then allowed to cool slowly, causing the dinitrobiphenyl to crystallize while the impurities remain dissolved in the solvent. orgsyn.org The pure crystals, often described as bright yellow needles, are then collected by filtration. nih.gov In some procedures, an activated carbon agent like Norit is added to the hot solution to remove colored impurities before the filtration and cooling steps. orgsyn.org For 2,2'-dinitrobiphenyl, it is recommended to use a generous amount of ethanol (e.g., two liters per 100 grams of product) to prevent the material from precipitating too quickly and clogging the filter funnel. orgsyn.org Recrystallization from ethyl acetate has also been reported for some isomers. actachemscand.org

Column Chromatography is another effective method for the separation and purification of dinitrobiphenyls from starting materials and byproducts. researchgate.netrsc.org This technique involves passing a solution of the crude product through a column packed with an adsorbent material, typically silica gel. actachemscand.org A solvent or a mixture of solvents (the eluent) is used to move the components of the mixture down the column at different rates. For the purification of 2,2'-dinitrobiphenyl synthesized from 1-iodo-2-nitrobenzene, a dichloromethane:hexane (30:70) solvent system can be used for thin-layer chromatography (TLC) to monitor the separation. rsc.org The different components, such as the unreacted starting material and the final dinitrobiphenyl product, can be collected as separate fractions. rsc.org

The table below summarizes purification techniques used for various dinitrobiphenyls as described in research literature.

Table 2: Purification and Isolation Techniques for Dinitrobiphenyls

CompoundPurification MethodSolvent(s) / EluentSource
2,2′-DinitrobiphenylRecrystallizationHot Ethanol nih.gov
2,2′-Dichloro-6,6′-dinitrobiphenylRecrystallizationHot Ethanol nih.gov
4,4′-Dichloro-2,2′-dinitrobiphenylRecrystallizationHot Ethanol nih.gov
2,2′-DinitrobiphenylColumn ChromatographyDichloromethane:Hexane rsc.org
2,2′-DinitrobiphenylRecrystallization with NoritHot Ethanol orgsyn.org
2,6-DinitrobiphenylRecrystallizationEthyl Acetate actachemscand.org
2,6-DinitrobiphenylsColumn ChromatographyCyclohexane/Benzene (B151609) on Silica Gel actachemscand.org

Chemical Reactivity and Transformation Pathways of Dinitrobiphenyls

Reduction Reactions of Nitro Groups in Dinitrobiphenyls

The reduction of the nitro groups is a principal transformation pathway for dinitrobiphenyls. This process can be initiated through enzymatic, chemical, or electrochemical means, leading to various reduced products.

The reduction of aromatic nitro compounds, including dinitrobiphenyls, is a stepwise process that can yield nitroso, hydroxylamine (B1172632), and amine derivatives. researchgate.net Phenylhydroxylamines are significant intermediates in the reduction of aromatic nitro compounds, but they are often unstable and can be further reduced to the more thermodynamically stable aromatic amine. mdpi.com

Enzymatic Reduction: Nitroreductase enzymes are capable of reducing nitroaromatic compounds. researchgate.net These enzymes catalyze the reduction using flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors. The process typically involves a series of two-electron transfers, converting the nitro group (-NO₂) first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). While many nitroreductases produce the hydroxylamine intermediate, some, like the one from Salmonella typhimurium, have been identified to fully reduce nitroaromatics to the corresponding amines. researchgate.net The substrate's structure, particularly the presence of a large π system and electron-withdrawing substituents, influences the rate and yield of the amine product. researchgate.net

Chemical Reduction: Various chemical methods can achieve the reduction of nitro groups.

Catalytic Hydrogenation: This is a common method for reducing nitroarenes to amines using hydrogen gas and a metal catalyst like platinum, palladium, or nickel. youtube.com The reduction of a nitro group to an amine is a key transformation in organic synthesis. youtube.com

Metal Reductants: Metals such as tin (Sn) in the presence of concentrated acid are used to reduce nitrobenzene (B124822) to phenylamine. youtube.com The metal acts as the electron donor in the reduction process. mdpi.com

Hydride Reagents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing various carbonyl compounds and can also reduce nitro compounds, whereas sodium borohydride (B1222165) (NaBH₄) is generally too mild for this transformation unless special conditions are used. youtube.com

The reduction of oximes, which can be derived from hydroxylamines, is another related transformation. This reduction requires chemoselectivity to reduce the C=N bond without cleaving the weaker N-O bond, which would lead to the primary amine as a side product. nih.gov

Electrochemical methods provide a controlled way to study the reduction pathways of dinitrobiphenyls, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms.

The electrochemical reduction of dinitroaromatic compounds proceeds through several steps, often involving short-lived intermediates. Studies on related compounds like m-dinitrobenzene and diphenylmethyl p-nitrophenyl sulphide (DNPS) offer insight into the likely intermediates for dinitrobiphenyls.

The initial step is typically a reversible one-electron transfer to the molecule, forming a radical anion. rsc.orgdtic.mil This species can be stable enough under certain conditions (e.g., low temperature) to be detected by techniques like electron spin resonance (e.s.r.) spectrometry. rsc.org

This radical anion can then undergo further reactions. For dinitro compounds, intermediates can include:

Nitronitrosobenzene derivatives: Formed after the first reduction stage. dtic.mil

Nitrophenylhydroxylamine derivatives: A subsequent reduction product. dtic.mil

Dinitroazoxybenzene and Dinitroazobenzene: These can form through the condensation of intermediate species like nitrosoarenes and hydroxylamines. dtic.mil

In the case of DNPS, the radical anion was found to dissociate, cleaving the C-S bond to produce a p-nitrothiophenolate anion and a diphenylmethyl radical, demonstrating that bond cleavage is a possible decay pathway for intermediates. rsc.org

The electron transfer (ET) mechanism for dinitroaromatics is complex and can be influenced by factors like the solvent and pH. dtic.mil A common pathway is the ECE (Electrochemical-Chemical-Electrochemical) mechanism.

First Electron Transfer (E): The dinitrobiphenyl molecule accepts an electron at the electrode surface to form a radical anion. This is often a reversible step. rsc.org Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻•

Second Electron Transfer (E): The product of the chemical step is often more easily reduced than the starting material and immediately accepts another electron at the same potential.

This sequence continues in a stepwise fashion for both nitro groups. The process involves the transfer of protons and electrons, and the specific pathway can be intricate. rsc.org The recognition that radical ions can dissociate to form a radical and an ion provides a bridge between radical ion chemistry and the chemistry of separated radicals and ions, expanding the mechanistic possibilities. researchgate.net

Electrochemical Reduction Studies of Dinitrobiphenyls

Formation of Molecular Complexes and Cocrystals

Dinitrobiphenyls, acting as electron-acceptor molecules, can form molecular complexes and cocrystals with various electron-donor compounds. up.ac.zaresearchgate.net This ability is rooted in non-covalent interactions like π-π stacking, hydrogen bonding, and charge-transfer forces. researchgate.net

Studies on 4,4'-dinitrobiphenyl (B73382) (4,4'-DNBP), a close isomer of 3,4'-dinitrobiphenyl, have provided significant insights into the principles governing molecular complex formation. These complexes often exhibit intense colors, from yellow to dark red, which are not present in the parent compounds, suggesting charge-transfer interactions. researchgate.netup.ac.za

The formation and stability of these complexes show marked selectivity based on the electronic properties of the partner molecule (the "donor").

Influence of Substituents: Electron-donating substituents on the donor molecule, such as hydroxyl (-OH) or amino (-NH₂) groups, favor complex formation. Conversely, electron-withdrawing groups on the donor molecule tend to inhibit it. up.ac.za

Interaction Types: The primary stabilizing forces in these complexes are often weak interactions like Van der Waals forces and π-π interactions between the aromatic rings. up.ac.za In some cases, such as with 4,4'-dihydroxybiphenyl, hydrogen bonding plays a significant role, leading to complexes with unexpectedly high melting points. up.ac.za

Structural Arrangement: In the solid state, these complexes often adopt a structure where the dinitrobiphenyl molecules form layers, creating cavities that are occupied by the donor molecules. uct.ac.zaroyalsocietypublishing.org The stoichiometry (ratio of components) in these complexes is often determined by molecular length and packing factors rather than strong, specific chemical bonds. up.ac.zauct.ac.za For instance, the complex between 4,4'-DNBP and 4-hydroxybiphenyl has a 3:1 ratio. up.ac.zaroyalsocietypublishing.org

The table below summarizes properties of molecular complexes formed between the electron-acceptor 4,4'-DNBP and various electron-donor biphenyl (B1667301) derivatives, illustrating the selectivity and nature of these interactions.

Donor CompoundDonor ColorComplex Color4,4'-DNBP:Donor Ratio up.ac.zaKey Interactions
BiphenylWhiteLight Yellow3:1π-π interactions, Van der Waals forces up.ac.za
4-HydroxybiphenylWhiteLight Yellow3:1π-π interactions, potential weak H-bond up.ac.zaroyalsocietypublishing.org
4-BromobiphenylWhiteCream3.5:1π-π interactions, Van der Waals forces up.ac.za
4,4'-DihydroxybiphenylWhiteBright Yellow3:1Hydrogen bonding, π-π interactions up.ac.zaup.ac.za
BenzidineBrownish GreyBright Red4:1Hydrogen bonding, π-π interactions up.ac.zaup.ac.za

Role of Electron-Donating and Electron-Accepting Substituents in Complexation

The nitro group (–NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. nih.govnih.gov This characteristic imparts a significant electron deficiency to the biphenyl ring system in dinitrobiphenyls. As a result, the aromatic rings become electron-accepting in nature. This electron-poor character is a driving force in the formation of complexes, particularly with electron-donating molecules. mdpi.com

In such complexes, dinitrobiphenyls act as the acceptor component in electron donor-acceptor (EDA) interactions. mdpi.com The formation of these EDA or charge-transfer complexes is a key aspect of their supramolecular chemistry. The strength and geometry of these interactions can be tuned by the nature of the electron-donating partner molecule. nih.gov For instance, studies on other aromatic systems show that introducing electron-donating groups, such as amine or methoxy (B1213986) groups, onto a partnering molecule enhances its ability to form stable complexes with electron-accepting aromatics. nih.govnih.gov The interaction between an electron-rich donor and the electron-poor dinitrobiphenyl system is a fundamental principle in the design of cocrystals and other molecular assemblies. mdpi.com

Hydrogen Bonding Interactions in Dinitrobiphenyl Complexes

The oxygen atoms of the nitro groups in dinitrobiphenyls are electronegative and can function effectively as hydrogen bond acceptors. mdpi.com This capability is crucial in the formation of extended supramolecular structures. In the crystal structure of a related compound, 4,4'-dinitro-[1,1'-biphenyl]-2-amine, the molecules are linked by two pairs of N—H⋯O hydrogen bonds, where the amine group acts as the hydrogen bond donor and the oxygen atoms of the nitro groups on an adjacent molecule act as the acceptors. nih.gov

These hydrogen bonding interactions are highly directional and lead to specific, repeating structural patterns. In the case of 4,4'-dinitro-[1,1'-biphenyl]-2-amine, these interactions result in the formation of chains that propagate along a specific crystallographic direction. nih.gov Within these chains, distinct ring motifs, described by graph-set notation as R²₂(20) and R²₂(14), are formed. nih.gov The stability of the crystal lattice is further enhanced by additional, weaker C—H⋯O hydrogen bonds, which connect the primary chains to build a three-dimensional network. nih.gov The interplay of these various hydrogen bonds is a critical factor in stabilizing the crystal structure of dinitrobiphenyl derivatives. researchgate.netunito.it

Commensurate Composite Cocrystal Formation (e.g., 4,4'-dinitrobiphenyl and biphenyl)

Dinitrobiphenyls, particularly 4,4'-dinitrobiphenyl, have shown a propensity to form cocrystals with other small organic molecules. rsc.orgresearchgate.net A notable example is the cocrystal formed between 4,4'-dinitrobiphenyl and biphenyl, which crystallizes in a 3:1 stoichiometric ratio. rsc.org This structure is not a simple cocrystal but is described as a commensurate column composite crystal. rsc.orgresearchgate.net In this arrangement, the host (4,4'-dinitrobiphenyl) and guest (biphenyl) molecules form distinct, interpenetrating columns or substructures within the same crystal lattice.

Superspace Description in Crystallographic Studies of Cocrystals

The complex, modulated nature of composite crystals like the 4,4'-dinitrobiphenyl-biphenyl system necessitates advanced crystallographic methods for an accurate structural description. rsc.org The superspace approach is employed for this purpose, as it can describe structures that have periodic deviations, or modulations, from a basic lattice. nih.govacs.org This method preserves the concept of translational symmetry by describing the structure in a higher-dimensional space. nih.gov

For the 3:1 cocrystal of 4,4'-dinitrobiphenyl and biphenyl at a temperature of 100 K, the structure is defined within the monoclinic superspace group C2(σ₁0σ₃)0. rsc.orgresearchgate.net Using the superspace description provides a more complete and physically meaningful model of the modulated structure compared to a conventional, averaged structure determination which would neglect the satellite reflections in the diffraction pattern. nih.gov

Phase Transitions in Cocrystals upon Cooling

The 4,4'-dinitrobiphenyl and biphenyl cocrystal exhibits dynamic behavior upon changes in temperature. rsc.org Specifically, it undergoes a reversible, single-crystal-to-single-crystal phase transition when cooled. rsc.orgresearchgate.net At 100 K, the crystal possesses a monoclinic structure, but upon further cooling to 20 K, it transitions to a triclinic system. rsc.orgresearchgate.net This change represents a symmetry-lowering phase transition. rsc.org Such transitions in molecular crystals are often driven by the optimization of intermolecular interactions as thermal energy is reduced. researchgate.netchemrxiv.org

The details of this temperature-dependent phase transition are summarized in the table below.

Other Reactions and Chemical Transformations

Reactivity Influenced by Electron-Withdrawing Nitro Groups

The strong electron-withdrawing power of the nitro groups is the dominant factor governing the chemical reactivity of the dinitrobiphenyl nucleus. nih.govrsc.orgrsc.org These groups significantly reduce the electron density of the benzene (B151609) rings. quora.com This deactivation makes the dinitrobiphenyl system much less reactive towards electrophilic aromatic substitution reactions compared to unsubstituted biphenyl, as electrophiles preferentially attack electron-rich centers. quora.com

Conversely, the reduced electron density makes the aromatic rings susceptible to nucleophilic attack. nih.gov Reactions of nitroarenes with nucleophiles can proceed via a direct nucleophilic attack to form a σ-adduct intermediate or through a single-electron transfer mechanism. nih.gov Furthermore, under certain reaction conditions, the nitro group can itself serve as a leaving group, enabling nucleophilic aromatic substitution where the –NO₂ is replaced by another functional group. nih.gov

Table of Mentioned Compounds

Participation in Substitution Reactions

The presence of two nitro groups on the biphenyl scaffold significantly influences the reactivity of this compound, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro groups activates the aromatic rings towards attack by nucleophiles, facilitating the displacement of a substituent, typically one of the nitro groups.

Research has shown that this compound and its derivatives can undergo substitution reactions with various nucleophiles. For instance, treatment of 3,4-dinitrobiphenyl derivatives with a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) at a concentration of 10⁻³ N leads to the release of nitrous ions. wikipedia.orgnih.gov This observation suggests a nucleophilic substitution reaction where a hydroxyl group (-OH) from the hydroxide ion displaces a nitro group (-NO₂) on the aromatic ring, resulting in the formation of hydroxy-nitrobiphenyls. wikipedia.orgnih.gov Gas chromatography-mass spectrometry (GC/MS) analysis of the reaction of a model compound, o-dinitrobenzene, with aqueous NaOH confirmed the formation of o-nitrophenol, supporting the proposed substitution pathway. wikipedia.orgnih.gov

Furthermore, investigations into the reactivity of 3,4-dinitrobiphenyl derivatives with biological nucleophiles have been conducted. In a nonaqueous solvent system containing sodium hydroxide, these derivatives react with nucleic bases such as guanine (B1146940) and adenine. wikipedia.orgnih.gov This reaction leads to the formation of o-nitrophenyl guanine and adenine adducts, indicating that the amino groups of the nucleic bases act as nucleophiles, attacking the activated aromatic ring and displacing a nitro group. wikipedia.orgnih.gov

The regioselectivity of these substitution reactions is dictated by the positions of the nitro groups. In this compound, the nitro group at the 4-position is para to the phenyl group, while the nitro group at the 3'-position is meta to the phenyl group. The activating effect of a nitro group is most pronounced at the ortho and para positions relative to it. Therefore, nucleophilic attack is more likely to occur on the ring bearing the 4'-nitro group, at a position activated by that nitro group.

While detailed kinetic and mechanistic studies specifically on this compound are limited in the public domain, the general principles of SNAr reactions provide a framework for understanding its reactivity. The reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group, in this case, the nitrite (B80452) ion (NO₂⁻), is eliminated, restoring the aromaticity of the ring.

The following table summarizes the observed substitution reactions of this compound derivatives:

NucleophileReagent(s)Product TypeReference
HydroxideSodium Hydroxide (aq)Hydroxy-nitrobiphenyls wikipedia.org, nih.gov
GuanineGuanine, Sodium Hydroxideo-Nitrophenyl guanine adducts wikipedia.org, nih.gov
AdenineAdenine, Sodium Hydroxideo-Nitrophenyl adenine adducts wikipedia.org, nih.gov

Structural Elucidation and Conformational Analysis of Dinitrobiphenyl Isomers

X-ray Diffraction Studies of Dinitrobiphenyls

Studies on various dinitrobiphenyl isomers provide insights into the general structural features of this class of compounds. For instance, 4,4'-dinitrobiphenyl (B73382) (4,4'-DNBP) has been observed to adopt a non-planar conformation in the solid state, with its phenyl rings exhibiting a twist nih.gov. In some cases, the molecules are described as having a helical arrangement of their benzene (B151609) rings and nitro groups nih.gov. The compound 4,4'-dinitro-[1,1'-biphenyl]-2-amine, for example, has been structurally characterized, revealing specific dihedral angles and the presence of N—H···O and C—H···O hydrogen bonds that link molecules into extended supramolecular chains and a three-dimensional network iucr.orgmdpi.comacs.org. Furthermore, dinitrobiphenyls can form cocrystals with other molecules, such as biphenyl (B1667301), demonstrating their propensity for ordered packing researchgate.net. While detailed crystallographic data specifically for 3,4'-Dinitrobiphenyl is not extensively reported in the surveyed literature, the methodologies employed for other dinitrobiphenyls are directly applicable to elucidating its solid-state structure and intermolecular interactions.

The dihedral angle, or inter-ring torsion angle, is a critical parameter defining the relative orientation of the two phenyl rings in a biphenyl system. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, but crystal packing forces can lead to a more planar arrangement in the solid state nih.govacs.orgresearchgate.net. The introduction of substituents, particularly nitro groups, significantly influences this dihedral angle. For example, the dihedral angle in 4,4'-dinitro-[1,1'-biphenyl]-2-amine is reported as 52.84 (10)° iucr.orgmdpi.comacs.org, while dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate exhibits a dihedral angle of 58.0 (1)° iucr.org. The presence of nitro groups, being electron-withdrawing, can alter the electronic distribution within the biphenyl system, affecting the torsional barrier and the preferred conformation. The specific positions of the nitro groups in isomers like this compound will lead to distinct electronic and steric environments, thereby influencing the resulting dihedral angle compared to isomers with different substitution patterns up.ac.zarsc.org.

Substituents profoundly impact the molecular conformation of biphenyls. Nitro groups, as strong electron-withdrawing substituents, exert significant electronic effects on the biphenyl core up.ac.zarsc.orgresearchgate.net. These effects can alter the electron density distribution across the C-C bond connecting the phenyl rings, influencing the energy landscape for rotation and thus the preferred dihedral angle. While ortho substituents are known to induce substantial steric hindrance, leading to atropisomerism and large dihedral angles due to steric repulsion researchgate.netslideshare.netresearchgate.net, meta and para substituents like those in this compound primarily exert their influence through electronic effects and secondary steric interactions. These electronic influences can stabilize specific conformations by modulating the conjugation between the phenyl rings and the nitro groups.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In dinitrobiphenyls, common interactions include van der Waals forces, π-π stacking, and hydrogen bonding nih.govresearchgate.netup.ac.za. Specifically, C—H···O hydrogen bonds involving the nitro group's oxygen atoms are frequently observed, as seen in 4,4'-dinitro-[1,1'-biphenyl]-2-amine iucr.orgmdpi.comacs.orgiucr.org and 4,4'-dibromo-2-nitrobiphenyl slideshare.net. Other interactions, such as NO₂···NO₂ interactions, have also been noted researchgate.net. These interactions play a critical role in stabilizing the crystal structure and can influence the observed molecular conformation by favoring arrangements that maximize attractive forces and minimize repulsive ones.

Solution-Phase Conformational Studies

In solution, molecules are not constrained by a rigid crystal lattice, allowing for greater conformational flexibility. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are instrumental in probing these solution-phase conformations ajol.infoup.ac.zamdpi.comrsc.orgresearchgate.netmdpi.com. NMR can provide information about the dynamic behavior and preferred conformations through chemical shifts and coupling constants, while DFT calculations can predict energy minima corresponding to stable conformers. It is generally observed that solution-phase conformations may differ from those found in the solid state due to the absence of crystal packing forces, which can significantly stabilize specific arrangements in the solid nih.govresearchgate.net. While specific solution-phase studies for this compound are not detailed in the provided results, these methods are standard for characterizing the conformational preferences of such molecules in a dynamic environment.

Impact of Conformational Lability on Biphenyl Derivatives

Data Tables

Table 1: Dihedral Angles in Selected Dinitrobiphenyl Derivatives

CompoundDihedral Angle (°)Reference(s)
Biphenyl (gas phase)~45 nih.govacs.orgresearchgate.net
4,4'-Dinitrobiphenyl (4,4'-DNBP)39.6 nih.gov
4,4'-dinitro-[1,1'-biphenyl]-2-amine52.84 (10) iucr.orgmdpi.comacs.org
Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate58.0 (1) iucr.org
4,4'-Dibromo-2-nitrobiphenyl55.34 (14) slideshare.net

Spectroscopic Characterization Techniques in Dinitrobiphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. researchgate.net Both ¹H and ¹³C NMR are routinely used to elucidate the structures of organic compounds. nih.govyoutube.com

The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons in the 3,4'-Dinitrobiphenyl molecule. znaturforsch.com The chemical shifts and coupling constants observed in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the hydrogen atoms. Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments. For instance, in substituted biphenyls, the chemical shifts of the aromatic protons and carbons are influenced by the nature and position of the substituents. znaturforsch.com The introduction of electron-withdrawing groups like the nitro group typically results in a downfield shift of the signals of nearby protons and carbons.

Table 1: Representative ¹H NMR Data for a Related Dinitrobiphenyl Compound

Compound Solvent Chemical Shift (ppm)
2,2'-Dinitrobiphenyl (B165474) CDCl₃ 8.204, 7.67, 7.59, 7.296 chemicalbook.com

Note: This table provides data for a related isomer to illustrate typical chemical shift ranges.

In donor-acceptor substituted biphenyls, NMR spectroscopy can provide insights into the electronic interactions between the donor and acceptor moieties. The chemical shifts of specific nuclei, particularly the ¹³C chemical shift of the carbene carbon in N-heterocyclic carbene complexes, can be correlated with the donor strength of the ligands. acs.org A stronger donor ligand generally leads to a more downfield shift of the carbene carbon resonance. acs.org This principle can be extended to other donor-acceptor systems. For example, the ¹H NMR spectra of highly substituted biphenyls with donor (dialkylamino) and acceptor (nitro) groups reflect the donor capacity of the different amino groups. uni-stuttgart.de The gradation in donor strength (e.g., pyrrolidino > dimethylamino > piperidino > morpholino) can be observed in the NMR spectra, providing a measure of the intramolecular charge transfer. uni-stuttgart.de While direct studies on this compound are not detailed, these findings on related systems highlight the utility of NMR in probing electronic effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. nist.gov The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the resulting spectrum provides information about the electronic structure.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule. nih.gov The presence of the nitro groups, which act as chromophores, and the conjugated biphenyl (B1667301) system gives rise to characteristic absorptions. researchgate.net The position and intensity of these absorption bands are influenced by the solvent polarity. researchgate.net For instance, the electronic absorption spectra of donor-acceptor substituted biphenyls are often dominated by a long-wavelength absorption band attributed to an intramolecular charge transfer. uni-stuttgart.de The analysis of these spectra, often aided by computational methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the assignment of the observed transitions. nih.govnih.gov

Table 2: UV-Vis Absorption Data for Related Compounds

Compound Solvent λmax (nm) Reference
This compound - - nih.gov
2,4,6-Tripyrrolidino-2',4',6'-trinitrobiphenyl - - uni-stuttgart.de
4,4'-Dinitrobiphenyl (B73382) - - nih.gov

In biphenyls substituted with both electron-donating and electron-accepting groups, the phenomenon of intramolecular charge transfer (ICT) is often observed. acs.orgrsc.org This involves the transfer of electron density from the donor part of the molecule to the acceptor part upon photoexcitation. acs.org The resulting ICT state is often characterized by a large excited-state dipole moment and a fluorescence spectrum that is sensitive to solvent polarity. rsc.org In many donor-acceptor biphenyls, the first excited singlet state is an emissive ICT state. acs.org The efficiency of this charge transfer can be influenced by the dihedral angle between the two phenyl rings. uni-stuttgart.de Even with a significant twist, strong ICT can occur. uni-stuttgart.de The study of ICT is crucial for the design of molecules with specific photophysical properties, such as those used in thermally activated delayed fluorescence (TADF) emitters. acs.orgrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. mdpi.com These methods probe the vibrational modes of the molecule. youtube.com

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. youtube.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂) stretching vibrations. bohrium.com Typically, aromatic nitro compounds exhibit strong bands for asymmetric and symmetric NO₂ stretching. bohrium.com The position of these bands can be influenced by inductive and steric effects of other substituents. bohrium.com The fingerprint region of the IR spectrum is unique to each molecule and can be used for identification by comparison with a database. youtube.comthermofisher.com

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. thermofisher.com It is particularly useful for observing vibrations that are weak or absent in the IR spectrum. For biphenyl and its derivatives, Raman spectroscopy can provide information on the C-C stretching between the rings and the various ring breathing modes. researchgate.net For example, in monochlorobiphenyls, the Raman spectra show characteristic peaks related to the C-C bridge bond stretching and CCC trigonal breathing modes. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used for the highly sensitive detection of compounds like polychlorinated biphenyls. nih.gov A vibrational analysis, often supported by quantum chemical calculations, can lead to a detailed assignment of the observed IR and Raman bands. nih.govnih.govmdpi.com

Table 3: Characteristic IR and Raman Frequencies for Related Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic NO₂ Asymmetric Stretch 1500-1570 IR bohrium.com
Aromatic NO₂ Symmetric Stretch 1330-1370 IR bohrium.com
Biphenyl C-C Bridge Stretch ~1280 Raman researchgate.net
Aromatic C-H Stretch ~3100 Raman researchgate.net
Phenyl Ring CCC Trigonal Breathing ~1000 Raman researchgate.net

Note: These are general ranges and can vary depending on the specific molecular structure.

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups within the this compound molecule. epequip.com These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups. numberanalytics.com For this compound, the key functional groups are the nitro groups (-NO₂) and the biphenyl backbone.

The nitro group exhibits characteristic stretching vibrations. Typically, the asymmetric stretching (νₐₛ(NO₂)) and symmetric stretching (νₛ(NO₂)) modes for aromatic nitro compounds appear in distinct regions of the infrared spectrum. The asymmetric stretch is generally found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears between 1335 and 1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment and the presence of other substituents on the aromatic rings.

The biphenyl structure gives rise to a series of characteristic vibrations. These include C-H stretching vibrations from the aromatic rings, typically observed above 3000 cm⁻¹, and C-C stretching vibrations within the rings, which appear in the 1400-1600 cm⁻¹ region. The inter-ring C-C stretch is often weak and can be difficult to identify.

A combination of Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy provides a comprehensive vibrational analysis. nih.govnih.gov While some vibrational modes may be strong in the IR spectrum, they might be weak or absent in the Raman spectrum, and vice versa, providing complementary information. epequip.com Density Functional Theory (DFT) calculations are often employed to theoretically predict the vibrational frequencies and assist in the assignment of the experimental bands observed in the spectra of related molecules. researchgate.netnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560
Nitro (-NO₂) Symmetric Stretch 1335 - 1370
Aromatic C-H Stretching > 3000
Aromatic C=C Ring Stretching 1400 - 1600

Evidence of Hydrogen Bonding from Infrared Studies

Infrared spectroscopy is a powerful tool for detecting and studying hydrogen bonding. youtube.comnih.gov Hydrogen bonds cause noticeable shifts in the vibrational frequencies of the functional groups involved. researchgate.net In the context of this compound, while the molecule itself does not have traditional hydrogen bond donors (like O-H or N-H groups), it can act as a hydrogen bond acceptor through its nitro groups in the presence of suitable donor molecules.

When this compound is in a solution with a hydrogen-bond-donating solvent (e.g., an alcohol), the oxygen atoms of the nitro groups can participate in hydrogen bonding. This interaction would lead to a shift in the N-O stretching frequencies. The formation of a hydrogen bond typically weakens the N-O bond, causing a shift to a lower wavenumber (a red shift) in the IR spectrum. youtube.com The magnitude of this shift can provide information about the strength of the hydrogen bond.

Furthermore, subtle intermolecular interactions, including weak C-H···O hydrogen bonds, can sometimes be observed in the solid state. These interactions, although weaker than conventional hydrogen bonds, can influence the crystal packing and result in fine details in the vibrational spectra. The analysis of these spectral features, often aided by computational modeling, can provide insights into the supramolecular structure of this compound. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. illinois.edu For this compound (C₁₂H₈N₂O₄), the molecular weight is 244.20 g/mol . nih.govnih.gov In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 244.

Electron ionization (EI) is a common method used for the analysis of volatile and thermally stable compounds. uvic.ca The mass spectrum of this compound would likely show a prominent molecular ion peak. In addition to the molecular ion, a series of fragment ions would be observed, providing structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro groups.

Expected fragmentation patterns for 3,4'-Dinitrobhenyl would include:

Loss of a nitro group (-NO₂), resulting in a fragment at m/z 198.

Loss of a second nitro group, leading to a biphenyl cation at m/z 152.

Loss of nitric oxide (NO) from the molecular ion, giving a fragment at m/z 214.

Loss of oxygen from the molecular ion, resulting in a fragment at m/z 228.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 2: Compound Names Mentioned in the Article

Compound Name

Theoretical and Computational Investigations of Dinitrobiphenyls

Quantum Chemical Calculations

Quantum chemical methods are fundamental in determining the electronic structure and geometric parameters of molecules. nih.gov These calculations provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and optimized geometry of molecules. youtube.comyoutube.com Studies on related dinitrobiphenyl compounds, such as 4,4'-dinitrobiphenyl (B73382) (DNBP), have confirmed a non-planar conformation with a significant dihedral angle between the phenyl rings. researchgate.net For instance, DFT calculations showed good agreement with experimental data for the non-planar structure of DNBP. researchgate.net

DFT calculations are crucial for determining key structural parameters and electronic properties. clinicsearchonline.org The optimized molecular geometry provides data on bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, which dictates the degree of conjugation. Electronic structure analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. eurjchem.comnih.gov A smaller energy gap generally corresponds to higher reactivity and is indicative of the molecule's potential for intramolecular charge transfer (ICT). nih.govnih.gov

ParameterDescriptionTypical Value Range
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.0 eV nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-2.5 to -3.0 eV nih.gov
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO2.1 to 3.1 eV nih.gov
Dihedral Angle (Phenyl-Phenyl)Torsion angle between the two aromatic rings~35° for 4,4'-DNBP researchgate.net
Dipole Moment (μ)Measure of the net molecular polarityVaries with conformation and solvent nih.gov

The Pariser-Parr-Pople (PPP) method is a semi-empirical quantum mechanical approach developed in the 1950s to predict the electronic structures and absorption spectra of π-conjugated molecules. wikipedia.org It is particularly effective for calculating electronic transitions, especially the lower singlet transitions, which are crucial for understanding a molecule's color and photochemical behavior. wikipedia.orguiuc.edu The method simplifies calculations by treating only the π-electrons explicitly, using a zero-differential overlap (ZDO) approximation to make the problem computationally tractable. wikipedia.org

While specific PPP calculation results for 3,4'-dinitrobiphenyl were not found, the method is highly relevant for this class of compounds. For push-pull biphenyl (B1667301) systems, such as 4-N,N-dimethylamino-4'-nitrobiphenyl, the strong electron-withdrawing nature of the nitro group facilitates significant intramolecular charge transfer (ICT) upon photoexcitation. rsc.org The PPP method can model such charge transfer states and help reproduce experimental UV-Vis absorption spectra. curtin.edu.audoi.org The energy of the charge-transfer band is a key indicator of the interaction between donor and acceptor moieties within the molecule. doi.orgnih.gov Modern implementations of PPP theory continue to be used for high-throughput screening of molecules with specific electronic properties due to their computational efficiency compared to higher-level ab initio methods. nih.govucl.ac.uk

Electro-optical Properties of Nitrobiphenyl and Dinitrobiphenyl in Solution

The electro-optical (EO) properties of molecules describe how their optical characteristics are altered by an external electric field. nsf.gov In molecules like dinitrobiphenyls, these properties are strongly linked to their molecular structure, particularly the dipole moment and hyperpolarizability. Theoretical investigations, often in conjunction with experimental measurements, are used to understand these properties. researchgate.net

Studies on nitrobiphenyls in solution show that solvent polarity can significantly influence their conformational equilibrium and, consequently, their electro-optical behavior. researchgate.net Theoretical calculations can predict molecular parameters such as dipole moments, which are essential for understanding the interaction with external fields. The presence of strong electron-withdrawing nitro groups in dinitrobiphenyls enhances their polarity and potential for nonlinear optical (NLO) activity. nih.govrsc.org The NLO response is related to the molecular hyperpolarizability (β), which can be calculated using quantum chemical methods. mdpi.com The strategic placement of nitro groups on the biphenyl scaffold is a key design principle for tuning these electro-optical and NLO properties. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For dinitrobiphenyls, these methods are valuable for studying intermolecular interactions and recognition processes.

The study of molecular complexes provides significant insight into the non-covalent interactions that govern molecular recognition and the formation of supramolecular structures. Research on the complexes of 4,4'-dinitrobiphenyl (DNBP) with various donor molecules has revealed the nature of these interactions in the solid state. researchgate.net X-ray crystallography, combined with spectroscopic techniques, shows that DNBP typically acts as an electron acceptor. researchgate.net

In these complexes, interactions such as π-π stacking, hydrogen bonding, and charge transfer are commonly observed. researchgate.netresearchgate.net Despite the formation of these complexes, the DNBP molecule often retains its non-planar conformation, with a dihedral angle of approximately 35 degrees between the phenyl rings. researchgate.net This suggests that the intrinsic conformational preference of the biphenyl unit is a dominant factor, even within a packed crystal lattice. These three-dimensional models are crucial for crystal engineering and designing materials with specific packing motifs and properties.

To quantitatively analyze the complex network of intermolecular interactions within a crystal structure, techniques such as Hirshfeld surface analysis are employed. eurjchem.com This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all other promolecules. The Hirshfeld surface allows for the visualization of intermolecular contacts.

Associated with this analysis are two-dimensional fingerprint plots, which serve as a type of contact histogram. eurjchem.comresearchgate.net These plots summarize all the intermolecular contacts simultaneously, providing a visual representation of the nature and proportion of different types of interactions. For example, the percentage contributions of H···H, C···H, O···H, and other contacts to the total Hirshfeld surface area can be calculated. This provides a quantitative measure of the intermolecular recognition patterns, highlighting the most significant interactions responsible for stabilizing the crystal structure. eurjchem.com While specific studies using current histograms for electron transport were noted, Hirshfeld analysis is a more direct and common method for analyzing the structural recognition between molecules in a crystal.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling Methodologies

Quantitative Structure-Toxicity Relationship (QSTR) is a computational modeling technique used to predict the toxicity of chemical compounds based on their molecular structure. nih.gov This approach is particularly valuable in environmental science and toxicology for assessing the potential risks of chemicals like dinitrobiphenyls without extensive and costly animal testing. nih.gov QSTR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or toxicity. nih.govmdpi.com

For nitroaromatic compounds, including dinitrobiphenyls, QSTR studies are crucial due to their widespread presence in the environment from industrial applications. nih.gov The toxicity of these compounds can be predicted by developing models that correlate molecular descriptors with toxic endpoints. nih.gov These models are validated internally and externally to ensure their statistical robustness and predictive power. dovepress.com

Atom-based QSTR model development is a specific approach that focuses on the three-dimensional arrangement of atoms and their properties within a molecule to predict its biological activity. dovepress.com This method involves aligning a set of molecules (a training set) and generating a pharmacophore hypothesis, which defines the essential 3D arrangement of chemical features necessary for biological activity. dovepress.com

The development of an atom-based QSTR model for a compound like this compound would typically follow these steps:

Dataset Selection: A dataset of dinitrobiphenyls and structurally related nitroaromatic compounds with known toxicity data would be compiled. This dataset is then divided into a training set for model development and a test set for external validation. dovepress.com

Molecular Alignment: The molecules in the training set are aligned based on common structural features. For dinitrobiphenyls, this would involve aligning the biphenyl backbone.

Pharmacophore Generation: A pharmacophore model is generated, identifying key chemical features such as hydrogen bond acceptors (like the nitro groups), hydrophobic regions (the phenyl rings), and aromatic rings. dovepress.com For instance, a five-point pharmacophore might be identified as having specific acceptor, hydrophobic, and aromatic features. dovepress.com

3D-QSAR Model Generation: Using the aligned molecules and the best pharmacophore hypothesis, a 3D-QSAR model is built. This model creates a gridded 3D space around the aligned molecules and calculates steric and electrostatic fields. Partial Least Squares (PLS) analysis is often used to find a correlation between the variations in these fields and the variations in the toxicity of the compounds. dovepress.com

Model Validation: The statistical significance and predictive ability of the model are rigorously tested. Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation is done by predicting the toxicity of the test set compounds (R²_pred). nih.govdovepress.com

The resulting model can be visualized with 3D contour maps, indicating regions where certain properties (e.g., positive or negative electrostatic potential, steric bulk) are predicted to increase or decrease toxicity. This provides valuable insights for designing less toxic chemical analogues.

Table 1: Representative Statistical Parameters for an Atom-Based QSTR Model

Parameter Value Description
q² (Cross-validated R²) 0.80 Indicates good internal predictive ability of the model. dovepress.com
R² (Non-cross-validated R²) 0.91 Represents the goodness of fit for the training set data. dovepress.com
F-value 90.3 The Fisher ratio, indicating the statistical significance of the model. dovepress.com

| Pearson's R (for test set) | 0.90 | Measures the correlation between predicted and observed activities for the external test set. dovepress.com |

This table presents representative data from a 3D-QSAR study to illustrate the statistical validation of such models. dovepress.com

The electronic properties of a molecule are fundamental to its reactivity and, consequently, its toxicity. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate these properties for compounds like this compound. ichem.mdresearchgate.net These calculated descriptors can then be used in QSTR models to predict toxicity. nih.gov

Key Electronic Properties:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their energy gap (ΔE = E_LUMO - E_HOMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. nih.gov For nitroaromatic compounds, the LUMO energy has been identified as a significant indicator of their toxicity. nih.gov The nitro groups, being strong electron-withdrawing groups, lower the LUMO energy, making the molecule more susceptible to nucleophilic attack and reduction reactions, which are often the initial steps in their metabolic activation to toxic species.

MESP (Molecular Electrostatic Potential): MESP is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It helps in predicting the sites for electrophilic and nucleophilic attack. nih.gov In a MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro groups. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.gov MESP provides insights into how the molecule will interact with biological macromolecules like proteins and DNA.

Table 2: Calculated Electronic Properties for a Representative Dinitrobiphenyl

Property Value (eV) Significance
E_HOMO -5.937 Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. nih.gov
E_LUMO -2.867 Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. nih.gov

| Energy Gap (ΔE) | 3.070 | E_LUMO - E_HOMO; a smaller gap often implies higher reactivity. nih.govnih.gov |

This table shows representative DFT-calculated values for a related biphenyl system to illustrate the typical range of these electronic properties. nih.gov

By calculating these electronic properties for this compound, researchers can gain a deeper understanding of its reactivity and potential toxic mechanisms. This information is invaluable for developing predictive QSTR models and for assessing the environmental risk posed by this and related nitroaromatic compounds.

Advanced Applications and Functional Materials Derived from Dinitrobiphenyls

Liquid Crystal Systems and Mesophase Induction

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The induction of specific liquid crystal phases, such as smectic phases, can be achieved by mixing different compounds, often exploiting molecular interactions like electron donor-acceptor complexes.

Induction of Smectic Liquid Crystals in Binary Systems with Dinitrobiphenyls

The formation of induced smectic phases is a known phenomenon in binary mixtures of liquid crystals. This often occurs when one component is an electron donor and the other is an electron acceptor, leading to the formation of charge-transfer complexes that stabilize a more ordered smectic phase over a nematic or isotropic phase. While dinitrobiphenyls, with their electron-withdrawing nitro groups, are potential candidates for the electron-acceptor component in such systems, specific studies on 3,4'-dinitrobiphenyl for the induction of smectic liquid crystals have not been reported in the scientific literature.

For context, related compounds such as 4,4'-dinitrobiphenyl (B73382) have been investigated in the context of forming electron donor-acceptor complexes that can influence mesophase behavior. The induction of smectic phases generally depends on the molecular geometry and the strength of the intermolecular interactions.

Electron Donor-Acceptor Interactions in Mesophase Achievement

The formation of electron donor-acceptor (EDA) complexes is a key mechanism for inducing or stabilizing certain liquid crystalline phases. sigmaaldrich.comacs.org An EDA complex is a ground-state aggregate formed through dipole-dipole interactions between an electron-rich (donor) and an electron-poor (acceptor) molecule. mdpi.comevitachem.com The resulting complex can have a different shape and a stronger intermolecular attraction than the individual components, which can favor the formation of more ordered mesophases like the smectic phase. sigmaaldrich.com

Dinitrobiphenyls, including the 3,4'-isomer, possess strong electron-withdrawing nitro groups, making them potential electron acceptors. In theory, when mixed with suitable electron-donating liquid crystal molecules, this compound could participate in EDA complex formation. However, there is currently no specific research data available that demonstrates the use of this compound in achieving mesophases through this mechanism. General studies on other biphenyl (B1667301) systems have shown that the stability and type of the induced phase are highly dependent on the specific substitution pattern of the interacting molecules. ambeed.com

Intermediates in Polymer Synthesis and Materials Science

Aromatic dinitro compounds are crucial precursors for the synthesis of high-performance polymers. The reduction of the nitro groups to amino groups yields aromatic diamines, which are versatile monomers for various polymerization reactions.

Use as Precursors for Polyimide Resins

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation of an aromatic dianhydride with an aromatic diamine.

The diamine derivative of this compound is 3,4'-diaminobiphenyl (B3051242) (CAS 32316-90-8). nih.gov This diamine could theoretically be used as a monomer in polyimide synthesis. While numerous studies detail the synthesis of polyimides from various diaminobiphenyl isomers, such as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl nih.gov, there is a notable lack of published research describing the use of 3,4'-diaminobiphenyl for the preparation of polyimide resins. The specific isomeric structure of the diamine significantly influences the final properties of the polyimide, such as solubility, glass transition temperature, and mechanical strength.

Table 1: Potential Polyimide Synthesis from 3,4'-Diaminobiphenyl

Dianhydride Monomer Diamine Monomer Resulting Polyimide Reported Research

This table illustrates the potential for synthesis; however, no specific research has been found to populate the results.

Synthesis of Sulfonated Polyimides (SPIs) and Covalent Organic Framework Membranes (COFMs) from Derived Diamines

Sulfonated Polyimides (SPIs): SPIs are a subclass of polyimides that contain sulfonic acid groups, which impart proton conductivity. mdpi.com They are extensively researched for applications such as proton exchange membranes in fuel cells. researchgate.net SPIs are typically synthesized using sulfonated monomers, which can be either the dianhydride or the diamine.

A sulfonated derivative of 3,4'-diaminobiphenyl could potentially be used as a monomer to synthesize novel SPIs. However, a review of the current literature reveals no studies on the synthesis or properties of SPIs derived from 3,4'-diaminobiphenyl. Research in this area has focused on other sulfonated diamines. mdpi.comresearchgate.net

Covalent Organic Framework Membranes (COFMs): Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures. When fabricated as membranes, they have potential applications in gas separation and filtration. The synthesis of COFs involves the reaction of multitopic building blocks, often including diamines.

While various aromatic diamines are used to construct COFs, there is no available research documenting the use of 3,4'-diaminobiphenyl as a building block for COF or COFM synthesis. The geometry of the monomer is critical in determining the resulting framework's topology and properties.

Photovoltaic Applications

The field of organic photovoltaics (OPVs) utilizes organic molecules to absorb light and generate electricity. The design of these molecules often involves electron donor and acceptor moieties to facilitate charge separation. Dinitro compounds are strong electron acceptors, and their derivatives could theoretically be incorporated into OPV device structures.

Despite the electronic properties of dinitrobiphenyls, there is a lack of scientific literature on the application of this compound or its derivatives in photovoltaic devices. Research in organic solar cells has explored a vast range of other molecular structures, but this compound has not been identified as a component in these systems.

Table 2: Research Findings on Advanced Applications of this compound

Application Area Specific Use Research Findings for this compound
Liquid Crystal Systems Induction of Smectic Phases No data available
Electron Donor-Acceptor Interactions No data available
Polymer Synthesis Precursor for Polyimide Resins No data available for use of the derived 3,4'-diaminobiphenyl
Precursor for Sulfonated Polyimides (SPIs) No data available for use of the derived 3,4'-diaminobiphenyl
Precursor for Covalent Organic Framework Membranes (COFMs) No data available for use of the derived 3,4'-diaminobiphenyl

| Photovoltaic Applications | Component in Organic Solar Cells | No data available |

Other Industrial and Research Applications

Beyond electronics, specialty chemicals can find use in a variety of industrial processes. The following sections explore the potential application of this compound in such areas, again noting the general landscape for related compounds.

Heat transfer fluids are crucial in many industrial processes for transporting thermal energy. researchgate.net Eutectic mixtures of biphenyl and diphenyl oxide are well-known high-temperature heat transfer fluids. researchgate.netiaea.org While biphenyl itself is a component of these fluids, there is no evidence to suggest that this compound is used as a heat transfer fluid. The addition of nitro groups would significantly alter the physical and chemical properties of the biphenyl core, and its suitability and stability for high-temperature applications have not been reported.

Table 3: Thermophysical Properties of this compound as a Heat Transfer Fluid

PropertyValue
Operating Temperature RangeNot Available
Thermal ConductivityNot Available
ViscosityNot Available
Heat CapacityNot Available

In the textile industry, dye carriers are organic compounds that assist in the dyeing of hydrophobic fibers like polyester. ossila.com Biphenyl-based compounds have historically been used as dye carriers due to their ability to swell the polymer fibers and facilitate dye diffusion. ossila.com However, there is no specific information available that documents the use of this compound for this purpose. The selection of a dye carrier depends on factors such as efficiency, cost, and environmental impact, and the performance of this specific isomer has not been characterized in the literature.

Table 4: Performance of this compound as a Dye Carrier

ParameterResult
Dye Uptake EnhancementNot Available
Leveling PropertiesNot Available
Effect on Fastness PropertiesNot Available

Studies on Dinitrobiphenyl Derivatives and Analogs

Mono-Nitrobiphenyl Derivatives (e.g., 3-nitrobiphenyl (B1294916), 4-nitrobiphenyl)

Mono-nitrobiphenyls, such as 3-nitrobiphenyl and 4-nitrobiphenyl (B1678912), serve as fundamental building blocks and reference compounds in the study of more complex dinitrobiphenyl systems. 4-Nitrobiphenyl, also known as 4-nitro-1,1'-biphenyl, is an organic compound that can be prepared through the nitration of biphenyl (B1667301). wikipedia.org It presents as a white to yellow, needle-like crystalline solid with a characteristically sweet odor. nih.govchemicalbook.com Historically, it was used in the synthesis of 4-aminobiphenyl, but it is now primarily utilized for research purposes. chemicalbook.com Limited information is available on the specific health effects of 4-nitrobiphenyl, though acute exposure in humans can lead to irritation of the eyes, mucous membranes, and respiratory tract. epa.gov

Interactive Table: Physical and Chemical Properties of 4-Nitrobiphenyl
PropertyValueSource
Chemical Formula C₁₂H₉NO₂ wikipedia.org
Molar Mass 199.209 g·mol⁻¹ wikipedia.org
Appearance White to yellow needle-like crystalline solid nih.gov
Odor Sweetish nih.gov
Melting Point 114 °C (237 °F) wikipedia.org
Boiling Point 340 °C (644 °F) wikipedia.org
LogP 3.77 epa.gov
Solubility Insoluble in water nih.gov

Conformational analysis involves the study of the different spatial arrangements, or conformations, a molecule can adopt by rotation around its single bonds. libretexts.org The conformation of biphenyl derivatives is of particular interest, as the rotation around the central carbon-carbon single bond dictates the relative orientation of the two phenyl rings. This orientation, described by the dihedral angle, is influenced by factors such as steric hindrance and electronic effects of the substituents.

Polychlorinated Biphenyl (PCB) Derivatives with Nitro and Amino Substitutions

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that have garnered significant attention. The introduction of further substituents, such as nitro (NO₂) and amino (NH₂) groups, can modify their chemical reactivity. Ortho-substituted PCBs, in particular, are a major component of PCB residues found in the environment and are known to exhibit biological activities through various mechanisms. nih.gov

Quantum chemical calculations have been employed to understand the reactivity of PCBs in nucleophilic and electrophilic substitution reactions. nih.gov These studies show that for nucleophilic substitutions, interactions are most effective in highly chlorinated substrates. nih.gov The introduction of a strong electron-withdrawing group like a nitro group is known to deactivate an aromatic ring towards electrophilic substitution but facilitates nucleophilic substitution by stabilizing the intermediate negative charge. numberanalytics.com Conversely, an amino group is a strong activating group for electrophilic substitution. The presence of both nitro and amino groups on a PCB framework would therefore be expected to create a complex reactivity profile, with the positions of these groups dictating the preferred sites and types of reactions. However, specific studies focusing on PCB derivatives bearing both amino and nitro substituents are not widely detailed in the reviewed literature.

Dinitrobiphenyl Dicarboxylic Acid Derivatives (e.g., 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid)

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid is an organic compound featuring a biphenyl core substituted with two nitro groups and two carboxylic acid groups. cymitquimica.com These compounds are important intermediates in the synthesis of various materials. google.com A method for its preparation involves the direct use of 2,2'-biphenyl dicarboxylic acid as a raw material, which undergoes a mixed acid nitration process to yield the final product. google.com

The functional groups on 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid significantly dictate its chemical behavior. cymitquimica.com

Nitro Groups : As strong electron-withdrawing groups, the nitro substituents decrease the electron density of the aromatic rings. numberanalytics.comcymitquimica.com This deactivation influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. numberanalytics.com The electron-withdrawing nature also enhances the acidity of the carboxylic acid groups. Infrared spectroscopy of the compound shows that the electron-withdrawing effect of the nitro group causes a red shift in the vibrational absorption peak of the carboxyl group. google.com

The combination of these groups makes the molecule a versatile building block for synthesizing high-performance polymers, where the rigid biphenyl structure provides a stable backbone. cymitquimica.com

Dinitrodiphenyl Ether Analogs (e.g., 4,4'-dinitrodiphenyl ether)

4,4'-Dinitrodiphenyl ether (DNDPE) is a significant fine chemical intermediate. google.com It serves as a monomer in the production of high-performance polymers known for their stability and resilience. Its reduced form, 4,4'-diaminodiphenyl ether, is a key component in the synthesis of various resins, including polyimides. google.com

Several synthetic routes for 4,4'-dinitrodiphenyl ether have been developed to optimize yield and purity. Common methods include:

Nitration of Diphenyl Ether : This involves treating diphenyl ether with a nitrating agent, such as a mixed acid system, under controlled temperatures (e.g., 40–60°C) to prevent the formation of byproducts.

Nucleophilic Aromatic Substitution : This approach often involves the reaction of a p-nitrophenol salt with p-chloronitrobenzene in a high-boiling polar solvent like dimethylacetamide (DMAc). Another variation uses p-fluoronitrobenzene, which can react with sodium carbonate in dimethylacetamide at 170°C to achieve a high yield. chemicalbook.com

Reaction of 1,4-Dinitrobenzene (B86053) : Heating 1,4-dinitrobenzene with potassium carbonate and a catalyst in dimethylsulfoxide (DMSO) at around 100°C produces DNDPE. prepchem.com

Catalyst-Improved Methods : A method using CuI as a catalyst with p-nitrochlorobenzene and NaOH has been shown to reduce the required reaction temperature from 140°C down to 75-85°C, improving safety and yield. google.com

Interactive Table: Synthesis Methods for 4,4'-Dinitrodiphenyl Ether
ReactantsSolventCatalyst/BaseTemperatureYieldSource
p-Fluoronitrobenzene, Sodium CarbonateDimethylacetamide (DMAc)Potassium Benzoate170°C98.5% chemicalbook.com
1,4-Dinitrobenzene, Potassium CarbonateDimethylsulfoxide (DMSO)4-chlorobenzoic acid~100°C80% (pure) prepchem.com
p-Nitrochlorobenzene, NaOHNot specifiedCuI75-85°CHigh (not specified) google.com
p-Nitrochlorobenzene, Paranitrophenol sodium saltN,N-Dimethylacetamide (DMAC)-170-173°C97% google.com

Regarding its solubility, 4,4'-dinitrodiphenyl ether shows limited solubility in water but has moderate solubility in polar aprotic solvents such as dimethylformamide (DMF).

Emerging Research Directions in Dinitrobiphenyl Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of dinitrobiphenyls has traditionally relied on classical methods such as the Ullmann coupling reaction. A conventional approach involves the copper-mediated coupling of aryl halides at elevated temperatures. For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved by heating o-chloronitrobenzene with copper bronze in sand at 215–225°C. orgsyn.org While effective, these methods often necessitate harsh reaction conditions, stoichiometric amounts of copper, and can lead to the formation of byproducts, posing challenges for purification and sustainability.

In a significant advancement towards greener and more efficient synthetic protocols, researchers have explored solvent-free reaction conditions. One such innovative approach is the use of high-speed ball milling for the Ullmann coupling reaction. This mechanochemical method has been successfully applied to the biarylation of 2-iodonitrobenzene, yielding 2,2'-dinitrobiphenyl in quantitative yields without the need for a solvent or additional copper catalyst. researchgate.net The reaction proceeds by continuous shaking in a custom-made copper vial, and the resulting solid product is often pure enough for direct analysis by NMR, circumventing lengthy extraction and purification steps. researchgate.net This solvent-free methodology not only accelerates the reaction but also significantly reduces industrial waste, aligning with the principles of green chemistry. researchgate.net

Another classical route to dinitrobiphenyls is through diazotization reactions. For example, 3,3'-dinitrobiphenyl can be prepared by the diazotization of m-nitroaniline followed by treatment with a copper(I) chloride solution. prepchem.com While this method can provide good yields, it involves the use of corrosive acids and generates waste streams that require careful management.

The development of novel catalytic systems and the adaptation of modern cross-coupling reactions to the synthesis of dinitrobiphenyls remain active areas of research. The goal is to devise methodologies that are not only high-yielding and versatile but also environmentally benign and economically viable.

Synthetic Method Reactants Conditions Advantages Disadvantages
Classical Ullmann Couplingo-chloronitrobenzene, copper bronze215–225°C, sandEstablished methodHarsh conditions, byproducts, purification challenges
High-Speed Ball Milling2-iodonitrobenzeneSolvent-free, continuous shaking in copper vialHigh yield, clean reaction, no solvent, reduced wasteRequires specialized equipment
Diazotization Reactionm-nitroaniline, NaNO₂, CuClCold conditions, acidic mediumGood yieldUse of corrosive acids, waste generation

Advanced Characterization of Intermolecular Interactions and Complex Formation

Understanding the nature and strength of intermolecular interactions in dinitrobiphenyls is crucial for predicting their solid-state packing, crystal morphology, and ultimately their material properties. Researchers are employing a combination of experimental techniques and computational modeling to gain detailed insights into these non-covalent forces.

Spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, offer complementary information about intermolecular interactions. Changes in vibrational frequencies or chemical shifts upon complex formation can provide evidence for charge transfer and hydrogen bonding.

Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to complement experimental findings. Theoretical calculations can predict molecular conformations and analyze the energetic contributions of different types of intermolecular forces, such as electrostatic, dispersion, and charge-transfer interactions. For instance, DFT calculations have been used to confirm the non-planar conformation of 4,4'-dinitrobiphenyl (B73382) in its molecular complexes.

The study of intermolecular interactions is not limited to the solid state. Understanding how dinitrobiphenyls behave in solution and at interfaces is critical for their application in devices. Advanced spectroscopic and microscopic techniques are being developed to probe these interactions at the nanoscale.

Interaction Type Description Experimental Evidence Computational Insights
π-π StackingAttractive, noncovalent interactions between aromatic rings.X-ray crystallography showing specific packing motifs.DFT calculations of interaction energies and geometries.
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom.IR and NMR spectroscopy showing shifts in vibrational frequencies and proton signals.Calculation of hydrogen bond energies and geometries.
Charge TransferTransfer of electronic charge from a donor to an acceptor molecule.UV-Vis spectroscopy showing new absorption bands.Analysis of molecular orbitals and charge distribution.

Development of New Functional Materials and Devices

While 3,4'-Dinitrobiphenyl itself is not typically the primary component in functional materials, dinitrobiphenyl derivatives serve as crucial intermediates in the synthesis of a wide range of organic electronic materials. ossila.com The electron-withdrawing nature of the nitro groups makes these compounds valuable building blocks for creating molecules with specific electronic properties.

One of the most promising areas of application is in organic light-emitting diodes (OLEDs). Dinitrobiphenyls are used as precursors for the synthesis of carbazole derivatives. ossila.com Carbazoles are well-known for their excellent hole-transporting capabilities and are frequently incorporated into the emissive and charge-transport layers of OLED devices. The reduction of the dinitro groups in a dinitrobiphenyl to diamines is a key step in the formation of the carbazole core. ossila.com

Furthermore, dinitrobiphenyls are utilized in the synthesis of other heterocyclic systems, such as dibenzosiloles and dibenzoselenophenes, which also exhibit interesting photophysical properties and have potential applications in organic electronics. ossila.com The strategic placement of the nitro groups on the biphenyl (B1667301) backbone allows for the tuning of the electronic energy levels (HOMO and LUMO) of the final materials, which is critical for optimizing device performance.

The development of novel dinitrobiphenyl derivatives with tailored functionalities is an active area of research. By introducing different substituent groups onto the biphenyl core, scientists can fine-tune the solubility, processability, and electronic properties of the resulting materials. This molecular engineering approach is essential for creating next-generation materials for flexible displays, solid-state lighting, and organic photovoltaics.

Application Area Role of Dinitrobiphenyl Derivative Resulting Material Class Device Function
Organic Light-Emitting Diodes (OLEDs)Precursor for hole-transporting materialsCarbazolesCharge transport and emission
Organic ElectronicsIntermediate for heterocyclic synthesisDibenzosiloles, DibenzoselenophenesActive layer components
Organic Photovoltaics (OPVs)Building block for donor or acceptor materialsTailored π-conjugated systemsLight absorption and charge separation

Theoretical Prediction and Rational Design of Dinitrobiphenyls for Specific Applications

Computational chemistry has become an indispensable tool in the rational design of new molecules with desired properties, and dinitrobiphenyls are no exception. Theoretical methods, particularly those based on Density Functional Theory (DFT), allow for the in-silico investigation of molecular structure, electronic properties, and potential for specific applications before embarking on time-consuming and resource-intensive synthetic efforts. asianresassoc.org

A key area of interest is the prediction of nonlinear optical (NLO) properties. Molecules with large NLO responses are in high demand for applications in photonics and optoelectronics. Computational studies can predict the hyperpolarizability of dinitrobiphenyl derivatives, providing insights into how structural modifications, such as the introduction of donor and acceptor groups, can enhance their NLO response. nih.govdtic.milchemrxiv.org This predictive capability guides the design of new chromophores for applications such as optical switching and frequency conversion.

Theoretical calculations are also crucial for understanding the electronic structure of dinitrobiphenyls. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the electronic absorption and emission properties of these molecules. researchgate.netchemrxiv.org This information is vital for designing materials for OLEDs and other optoelectronic devices, as the HOMO and LUMO levels determine the charge injection and transport characteristics.

Furthermore, computational models can be used to study the excited-state dynamics of dinitrobiphenyls, providing insights into processes such as fluorescence and phosphorescence. This knowledge is essential for the development of efficient emissive materials. The ability to computationally screen large libraries of virtual dinitrobiphenyl derivatives accelerates the discovery of promising candidates for experimental synthesis and characterization. chemrxiv.org

Predicted Property Computational Method Relevance to Application
Nonlinear Optical (NLO) ResponseDFT (Hyperpolarizability calculations)Design of materials for photonics and optoelectronics.
Electronic Structure (HOMO/LUMO)DFT, Time-Dependent DFT (TD-DFT)Prediction of optoelectronic properties for OLEDs and OPVs. researchgate.netchemrxiv.org
Excited-State DynamicsTD-DFT, other advanced methodsUnderstanding of emission processes for luminescent materials.
Molecular Geometry and ConformationDFT, Molecular MechanicsPrediction of solid-state packing and material morphology.

Sustainability and Green Chemistry Principles in Dinitrobiphenyl Production and Utilization

The increasing emphasis on environmental stewardship is driving a shift towards more sustainable practices in the chemical industry. The production and utilization of dinitrobiphenyls are being re-evaluated through the lens of green chemistry, with the aim of minimizing their environmental impact. unibo.it

A major focus is the development of greener synthetic routes that reduce or eliminate the use of hazardous solvents and reagents. nih.gov As mentioned earlier, the adoption of solvent-free synthesis methods, such as high-speed ball milling, represents a significant step forward. researchgate.net These methods not only reduce waste but also often lead to higher energy efficiency and atom economy. Research into the use of recyclable catalysts and benign solvent alternatives is also a key aspect of making dinitrobiphenyl synthesis more sustainable. nih.gov

Beyond the synthesis, the entire life cycle of dinitrobiphenyls and their derivatives is being considered. This includes the development of materials that are more durable and have longer operational lifetimes, thereby reducing the need for frequent replacement and the generation of electronic waste. The design of materials that are more easily recyclable or that degrade into benign products at the end of their life is another important goal.

The principles of green chemistry provide a framework for a more responsible approach to the production and use of dinitrobiphenyls. By prioritizing waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency, the chemical community can contribute to a more sustainable future for organic electronics and other fields that rely on these important chemical intermediates.

Green Chemistry Principle Application in Dinitrobiphenyl Chemistry
Waste PreventionDevelopment of high-yield, low-byproduct synthetic methods.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesUse of non-toxic reagents and solvents; development of solvent-free methods like ball milling. researchgate.net
Designing for Energy EfficiencyConducting syntheses at ambient temperature and pressure whenever possible.
Use of Renewable FeedstocksExploring bio-based starting materials for the synthesis of biphenyl cores.
Design for DegradationCreating functional materials that break down into innocuous products at the end of their useful life.

Q & A

Q. What are the established synthetic routes for 3,4'-dinitrobiphenyl, and how can researchers optimize yields?

  • Methodological Answer : A common synthesis involves nitration of 4-nitrobiphenyl using concentrated nitric acid under controlled temperature (0–5°C) to minimize byproducts . Alternatively, 3,7-dinitrodibenzohalonium salts can react with amines in basic conditions to form this compound derivatives via a benzyne intermediate, as shown by trapping experiments with anthracene . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of nitrating agents.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Melting Point : Confirm purity using differential scanning calorimetry (DSC), with literature values around 242°C .
  • Spectroscopy : IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns separates isomers; compare retention times to certified standards (e.g., 2,2'-dinitrobiphenyl) .

Q. How is the mutagenic potential of this compound assessed in bacterial assays?

  • Methodological Answer : Use the Ames test with Salmonella typhimurium strains TA98 and TA98NR. Prepare test solutions in DMSO (0.1–100 µg/plate) and quantify revertant colonies after 48 hours. Mutagenicity is confirmed if revertant counts exceed 2× the solvent control. Note that TA98/1,8-DNP6 strains may show enhanced sensitivity due to nitroreductase activity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound derivatives under alkaline conditions?

  • Methodological Answer : Nitro group lability in NaOH solutions can lead to nitrite ion release, quantified via Griess assay (λ = 540 nm). Density Functional Theory (DFT) calculations reveal electron-withdrawing nitro groups increase aromatic ring electrophilicity, favoring nucleophilic substitution. Validate intermediates using LC-MS and trapping agents (e.g., anthracene for benzyne detection) .

Q. How can researchers resolve contradictions in mutagenicity data across different bacterial strains?

  • Methodological Answer : Strain-specific discrepancies (e.g., TA98 vs. TA98NR) arise from nitroreductase deficiency in TA98NR, which reduces nitro compounds less efficiently. Use metabolic activation systems (S9 liver homogenate) to simulate mammalian metabolism. Statistical analysis (ANOVA) of dose-response curves clarifies significance thresholds .

Q. What challenges arise in X-ray charge density analysis of this compound derivatives?

  • Methodological Answer : High-resolution synchrotron data (λ = 0.643 Å) at 20 K minimizes thermal motion artifacts. Multipole refinement requires careful handling of anisotropic displacement parameters. Challenges include absorption correction (SADABS) and resolving weak C-H⋯O interactions in crystal packing .

Q. How do computational models predict the solid-state electrostatic properties of this compound?

  • Methodological Answer : Combine X-ray charge density data with Quantum Theory of Atoms in Molecules (QTAIM) to map electrostatic potentials. Software like MoPro refines multipole parameters, revealing dipole moments (e.g., 5.2 D in PANB derivatives) and hydrogen-bonding motifs critical for crystal engineering .

Q. What protocols ensure accurate environmental detection of this compound in complex matrices?

  • Methodological Answer : Employ isotope dilution LC-MS/MS with ¹³C-labeled internal standards. Solid-phase extraction (C18 cartridges) pre-concentrates samples from water or soil. Validate recovery rates (85–110%) and limits of detection (LOD < 0.1 ppb) via spiked matrices .

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